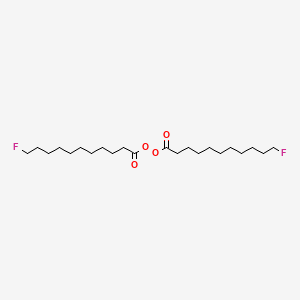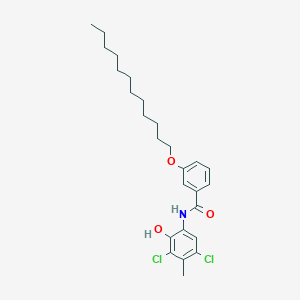![molecular formula C11H21O6P B14287775 Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate CAS No. 138611-37-7](/img/structure/B14287775.png)
Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate is an organophosphorus compound with a complex structure that includes both ester and ketone functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate typically involves the Michaelis-Arbuzov reaction. This reaction is a well-known method for preparing phosphonates and involves the reaction of a trialkyl phosphite with an alkyl halide. For this compound, the reaction of diethyl phosphite with 4-chlorobutyryl chloride under controlled conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate exerts its effects involves its ability to participate in various chemical reactions. The compound’s molecular structure allows it to interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones. The pathways involved include nucleophilic substitution and addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (2-oxopropyl)phosphonate: Similar in structure but lacks the 4-oxobutoxy group.
Dimethyl (2-oxopropyl)phosphonate: Similar but with methyl groups instead of ethyl groups.
Diethyl methylphosphonate: Lacks the oxo and butoxy groups, making it less complex.
Uniqueness
The presence of both ester and ketone groups allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis .
Eigenschaften
CAS-Nummer |
138611-37-7 |
|---|---|
Molekularformel |
C11H21O6P |
Molekulargewicht |
280.25 g/mol |
IUPAC-Name |
4-(1-diethoxyphosphoryl-2-oxopropoxy)butanal |
InChI |
InChI=1S/C11H21O6P/c1-4-16-18(14,17-5-2)11(10(3)13)15-9-7-6-8-12/h8,11H,4-7,9H2,1-3H3 |
InChI-Schlüssel |
FJXMZXZQPLKLTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C(=O)C)OCCCC=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


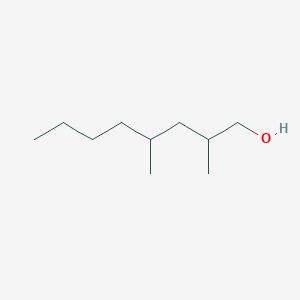
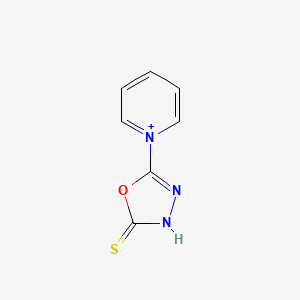
![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde](/img/structure/B14287723.png)

![5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14287736.png)
![N-Methyl-N-phenyl-N'-[(1,2,5-thiadiazol-3-yl)methyl]urea](/img/structure/B14287741.png)


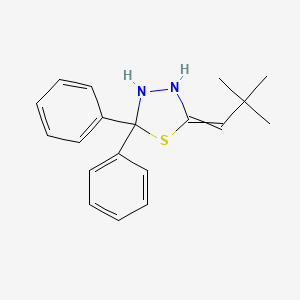
![Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury](/img/structure/B14287760.png)
![Pyridine, 2-[2-(dibutylphosphino)ethyl]-](/img/structure/B14287761.png)
